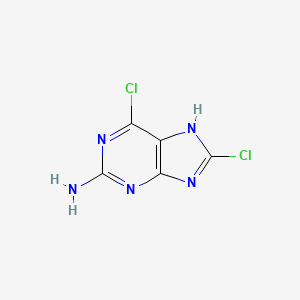

6,8-Dichloro-9H-purin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

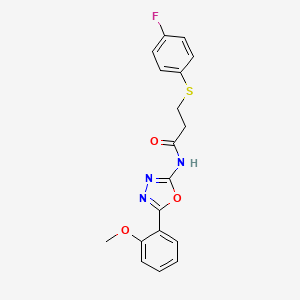

6,8-Dichloro-9H-purin-2-amine is a chemical compound with the CAS Number: 130120-68-2 . It has a molecular weight of 204.02 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of amines like this compound can be achieved by various methods such as the reduction of nitriles or amides and nitro compounds . Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines can also be used . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3Cl2N5/c6-2-1-3 (11-4 (7)9-1)12-5 (8)10-2/h (H3,8,9,10,11,12) . This indicates the presence of 5 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, and 5 nitrogen atoms in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Tautomerism

6,8-Dichloro-9H-purin-2-amine and its derivatives are extensively used in synthetic studies. For example, N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related, have been synthesized for the study of tautomerism. These compounds exhibit significant variations in their amino/imino tautomer ratios, identified using NMR methods (Roggen & Gundersen, 2008).

Novel Synthesis Methods

Innovative synthesis methods involving this compound derivatives have been developed. For instance, an efficient synthesis of 6,9-disubstituted purin-8-ones has been reported, starting from dichloropyrimidin-5-ylcarbamate and employing copper-catalyzed coupling/cyclization reactions (Zhong & Sun, 2010).

Phosphorus Pentoxide in Organic Synthesis

Phosphorus pentoxide mixtures with ortho-substituted arylamines have been utilized in the synthesis of 9-aryl-9H-purin-6-amines. This method demonstrates a novel application of phosphorus pentoxide in organic synthesis, expanding the utility of this compound derivatives (El-bayouki, Nielsen, & Pedersen, 1985).

Radiopharmaceuticals Synthesis

This compound derivatives have been synthesized for use in radiopharmaceuticals. This includes the preparation of compounds like arprinocid labeled with carbon-14, showcasing the compound's potential in radiopharmaceutical applications (Ellsworth, Meriwether, & Mertel, 1989).

Hydrogen-Bond-Assisted Functionalization

Research on hydrogen-bond-assisted controlled C-H functionalization using a purine directing group highlights another advanced application. This technique, involving 6-arylpurines, showcases the functional versatility of purine derivatives in organic synthesis (Kim et al., 2014).

Antibacterial Applications

Some derivatives of this compound, like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, have been synthesized and evaluated for their antibacterial activity. This indicates the potential use of these compounds in developing new antibacterial agents (Govori, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

6,8-dichloro-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRLITZXKLOOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1Cl)N)N=C(N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)

![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)

![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)

![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)